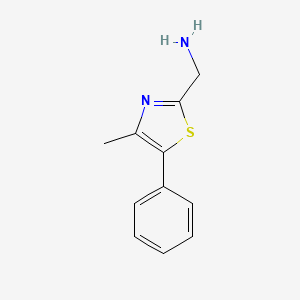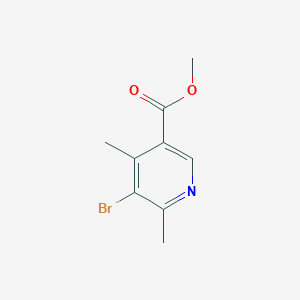
1,1-Dimethylethyl 4-(1H-indol-1-ylmethyl)-1-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl 4-(1H-indol-1-ylmethyl)-1-piperidinecarboxylate is a complex organic compound that features an indole moiety linked to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-(1H-indol-1-ylmethyl)-1-piperidinecarboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment to Piperidine Ring: The indole moiety is then linked to the piperidine ring through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylethyl 4-(1H-indol-1-ylmethyl)-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include various indole derivatives, piperidine derivatives, and esterified compounds .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl 4-(1H-indol-1-ylmethyl)-1-piperidinecarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1-Dimethylethyl 4-(1H-indol-1-ylmethyl)-1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carboxylate: Shares the indole moiety but differs in the functional groups attached to the indole ring.
4-(1H-Indol-1-ylmethyl)piperidine: Similar structure but lacks the esterified tert-butyl group.
N-Methyl-1H-indole: Contains the indole structure but with a different substitution pattern.
Uniqueness
1,1-Dimethylethyl 4-(1H-indol-1-ylmethyl)-1-piperidinecarboxylate is unique due to its combination of the indole and piperidine moieties, along with the esterified tert-butyl group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
333987-03-4 |
|---|---|
Molekularformel |
C19H26N2O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
tert-butyl 4-(indol-1-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O2/c1-19(2,3)23-18(22)20-11-8-15(9-12-20)14-21-13-10-16-6-4-5-7-17(16)21/h4-7,10,13,15H,8-9,11-12,14H2,1-3H3 |
InChI-Schlüssel |
YOGSTVPHTULOLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979807.png)

![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)




![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)


![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)

